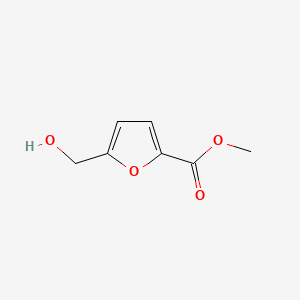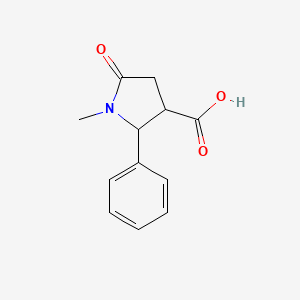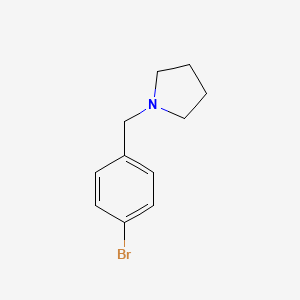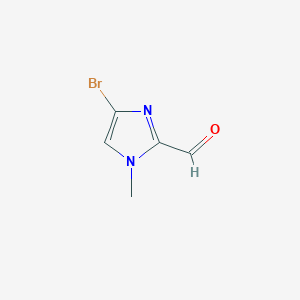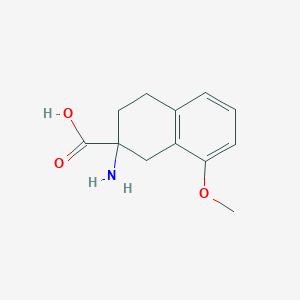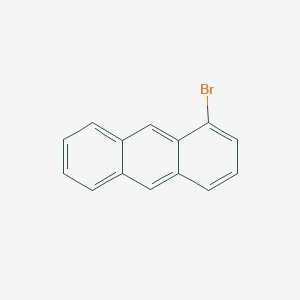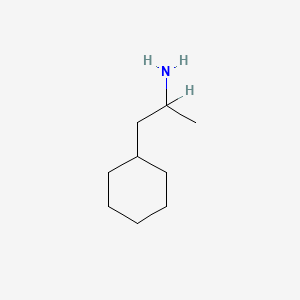
1-Cyclohexylpropan-2-amine
Descripción general
Descripción
1-Cyclohexylpropan-2-amine is a compound that can be synthesized through various chemical reactions involving cyclohexane derivatives and amines. The studies provided explore different synthetic routes and chemical reactions that can potentially be applied to or are related to the synthesis and functionalization of compounds similar to 1-cyclohexylpropan-2-amine.
Synthesis Analysis
The synthesis of related cyclohexane derivatives can be achieved through several methods. For instance, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines has been shown to proceed at room temperature, yielding 2-substituted tetrahydroindol-4-ones, which can be further converted into hydroxyindole derivatives . Additionally, the synthesis of bis(trans-2-aminocyclohexyl)aminepentaacetic acid isomers has been described, providing insights into the synthesis of multidentate ligands that could be structurally related to 1-cyclohexylpropan-2-amine .
Molecular Structure Analysis
The molecular structure of compounds related to 1-cyclohexylpropan-2-amine has been characterized in some studies. For example, the crystal structure of a bis(trans-2-aminocyclohexyl)amine derivative has been reported, which crystallizes in the triclinic system and provides valuable information on the spatial arrangement of such molecules .
Chemical Reactions Analysis
Several chemical reactions involving cyclohexane derivatives have been explored. Intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of natural products, demonstrating the potential for selective functionalization of cyclohexane rings . Aromatization reactions of cyclohexenones and cyclohexadienamines with iodine/sodium alkoxide have been studied, showing regioselective iodination and aromatization to yield iodophenols and iodoanilines . Desymmetrization of cyclohexadienes through a protonation-hydroamination cascade has also been investigated, leading to bicyclic allylic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be inferred from the studies. For instance, the equilibrium constants for Gd(III) complexes of bis(trans-2-aminocyclohexyl)aminepentaacetic acid isomers have been determined, indicating the stability of these complexes . The title compounds in another study adopt a keto-amine tautomeric form, with strong intramolecular hydrogen bonding, which could be relevant when considering the properties of 1-cyclohexylpropan-2-amine . Lastly, the tunable synthesis of functionalized cyclohexadienes has been presented, which involves the introduction of amino and carbonyl groups, suggesting the versatility of these compounds in chemical synthesis .
Aplicaciones Científicas De Investigación
Hydroamination Processes Research by Guin et al. (2007) focused on the synthesis of new 1-aminated-2,5-cyclohexadienes, which are used in radical transfer hydroaminations of unactivated and electron-rich double bonds. This study highlights the potential of 1-Cyclohexylpropan-2-amine derivatives in hydroamination processes with good yields and anti-Markovnikov selectivity (Guin et al., 2007).
Photophysical Properties Mori and Maeda (1997) investigated the spectral and photochemical properties of amino-linked bichromophoric anthracenes, contributing to the understanding of the photophysical properties of compounds related to 1-Cyclohexylpropan-2-amine (Mori & Maeda, 1997).
Aromatic Amines Synthesis Hegde et al. (2001) described the iodination and aromatization of 2-cyclohexenones and 1,3-cyclohexadien-1-amines, leading to the synthesis of N-alkyl-2-iodoanilines. This research showcases the utility of 1-Cyclohexylpropan-2-amine in producing aromatic amines (Hegde, Kassim, & Kennedy, 2001).
Safety And Hazards
The safety information for 1-Cyclohexylpropan-2-amine indicates that it is potentially dangerous. The hazard statements include H226, H302, and H314, which correspond to flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage, respectively . Precautionary statements include measures to prevent fire and contact with skin or eyes, among others .
Propiedades
IUPAC Name |
1-cyclohexylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSTBOIKJPUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875843 | |
| Record name | alpha-Methylcyclohexaneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpropan-2-amine | |
CAS RN |
54704-34-6 | |
| Record name | α-Methylcyclohexaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54704-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 54704-34-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Methylcyclohexaneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclohexylpropan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD9NVM57VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
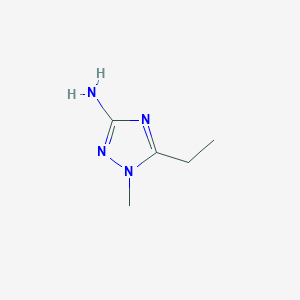
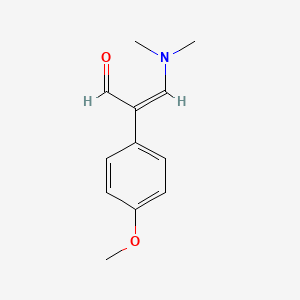
![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)
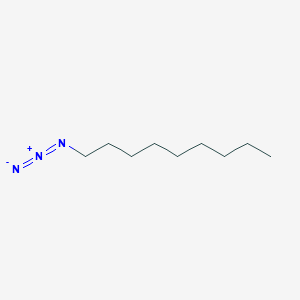
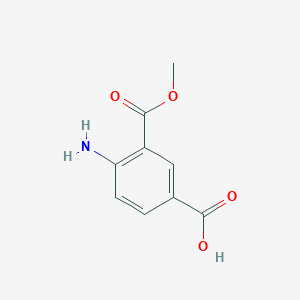
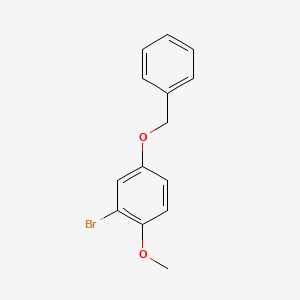
![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)
